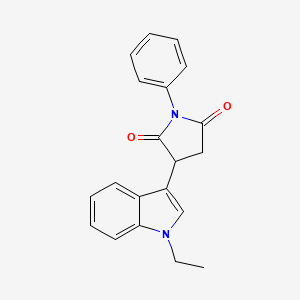![molecular formula C16H25N3O3S B6100270 [1'-(3-pyridinylsulfonyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6100270.png)
[1'-(3-pyridinylsulfonyl)-1,3'-bipiperidin-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1'-(3-pyridinylsulfonyl)-1,3'-bipiperidin-4-yl]methanol is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of novel drugs.
Wirkmechanismus
The mechanism of action of [1'-(3-pyridinylsulfonyl)-1,3'-bipiperidin-4-yl]methanol is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes or receptors involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the specific disease target. For example, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [1'-(3-pyridinylsulfonyl)-1,3'-bipiperidin-4-yl]methanol is that it can be easily synthesized in the laboratory, making it readily available for use in experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments that accurately measure its effects.
Zukünftige Richtungen
There are many potential future directions for research on [1'-(3-pyridinylsulfonyl)-1,3'-bipiperidin-4-yl]methanol. One area of focus could be on further elucidating its mechanism of action, which could help to identify new disease targets and improve the design of experiments. Another area of focus could be on developing new formulations of the compound that improve its bioavailability and effectiveness. Finally, research could also be focused on identifying new applications for this compound, such as in the treatment of neurological disorders or metabolic diseases.
Synthesemethoden
The synthesis of [1'-(3-pyridinylsulfonyl)-1,3'-bipiperidin-4-yl]methanol involves a multi-step process that starts with the reaction of 3-pyridinesulfonyl chloride with piperidine to form the corresponding sulfonamide. This is followed by a series of reactions that ultimately lead to the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
[1'-(3-pyridinylsulfonyl)-1,3'-bipiperidin-4-yl]methanol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have activity against a range of disease targets, including cancer, inflammation, and infectious diseases.
Eigenschaften
IUPAC Name |
[1-(1-pyridin-3-ylsulfonylpiperidin-3-yl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c20-13-14-5-9-18(10-6-14)15-3-2-8-19(12-15)23(21,22)16-4-1-7-17-11-16/h1,4,7,11,14-15,20H,2-3,5-6,8-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVLQQBYPSUNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)N3CCC(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6100195.png)
![2-{4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6100208.png)
![3-chloro-N-({[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B6100216.png)
![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6100220.png)
![1-[2-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-6-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6100232.png)
![7-(3-methoxybenzyl)-2-[(2-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6100248.png)
![3-phenyl-N-{1-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B6100254.png)
![(1,1-dioxidotetrahydro-3-thienyl)[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]methylamine](/img/structure/B6100258.png)
![N-cyclopropyl-3-{1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6100268.png)
![benzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6100277.png)
![methyl 4-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate](/img/structure/B6100280.png)
![3-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B6100287.png)
![N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6100291.png)